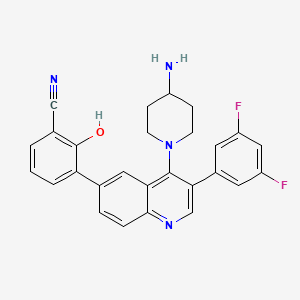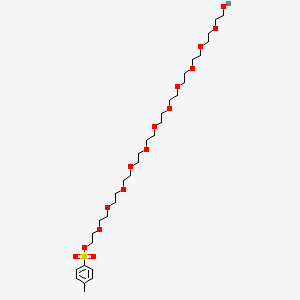
PEG13-Tos
Übersicht
Beschreibung
PEG13-Tos is a PEG derivative containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution .
Molecular Structure Analysis
This compound has a molecular formula of C31H56O15S and a molecular weight of 700.83 g/mol . It contains a hydroxyl group and a tosyl group . The PEG spacer in the structure increases the aqueous solubility of the resulting compound .Chemical Reactions Analysis
The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution .Physical and Chemical Properties Analysis
This compound has a molecular formula of C31H56O15S and a molecular weight of 700.83 g/mol . It is a PEG derivative containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Entzündungen bei Sepsis mindern
PEG13-Tos wurde als vielversprechendes therapeutisches Ziel zur Minderung von Entzündungen bei Sepsis identifiziert {svg_1}. In einer Studie wurde festgestellt, dass die Expression von this compound im Überstand von Lipopolysaccharid (LPS)-induzierten 293T-Zellen und im Blut von LPS-induzierten Mäusen signifikant herunterreguliert war {svg_2}. Darüber hinaus waren die Spiegel der proinflammatorischen Zytokine HMGB1 und IL-6 sowohl im Überstand von LPS-induzierten Zellmodellen als auch in Blutproben von LPS-induzierten Mausmodellen erhöht, und diese Erhöhung konnte durch die Unterdrückung von PEG13 deutlich reduziert werden {svg_3}.
Hypoxisches-ischämisches Hirnschaden lindern
This compound hat sich als schützend gegen neurologische Erkrankungen erwiesen {svg_4}. In einer Studie wurde festgestellt, dass this compound bei Mäusen mit hypoxisch-ischämischem Hirnschaden (HIBD) und in OGD-behandelten Hippocampus-Neuronen von Mäusen reduziert war {svg_5}. Eine veränderte this compound-Expression milderte die OGD-induzierte neuronale Apoptose {svg_6}. Mechanistisch kann this compound als Schwamm für miR-20a-5p dienen, um die Expression des X-chromosom-gebundenen Inhibitors der Apoptose (XIAP), einem nachgeschalteten Ziel von miR-20a-5p, zu erhöhen {svg_7}.
Sevofluran-Toxizität abschwächen
This compound wurde hinsichtlich seiner potenziellen Rolle bei der Abschwächung der Toxizität von Sevofluran, einem häufig verwendeten Inhalationsanästhetikum, gegenüber neuralen Stammzellen (NSCs) in vitro untersucht {svg_8}.
Safety and Hazards
Zukünftige Richtungen
Research suggests that lncRNA PEG13 may play a role in neurological diseases . For instance, one study showed that lncRNA PEG13 attenuates the sevoflurane toxicity against neural stem cells . Another study suggested that lncRNA PEG13 may alleviate hypoxic-ischemic brain damage in neonatal mice . These findings suggest that PEG13-Tos could potentially be used in future research related to these areas.
Wirkmechanismus
Target of Action
PEG13-Tos is a PEG derivative containing a hydroxyl group and a tosyl group . The primary target of this compound is the long non-coding RNA (LncRNA) Peg13 . LncRNA Peg13 has been demonstrated to protect against neurological diseases .
Mode of Action
This compound interacts with its target, LncRNA Peg13, through a mechanism known as the competing endogenous RNA (ceRNA) axis . In this mechanism, Peg13 serves as a sponge for miR-20a-5p to increase the expression of X chromosome-linked inhibitor of apoptosis (XIAP), a downstream target of miR-20a-5p .
Biochemical Pathways
The Peg13/miR-20a-5p/XIAP ceRNA axis is the primary biochemical pathway affected by this compound . This pathway plays a crucial role in the progression of hypoxic-ischemic brain damage (HIBD) and other neurological diseases . By sponging miR-20a-5p, Peg13 upregulates XIAP, which in turn alleviates HIBD in neonatal mice .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property, along with the presence of a hydroxyl group that enables further derivatization or replacement with other reactive functional groups, influences the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The result of this compound’s action is the alleviation of HIBD in neonatal mice . This is achieved through the anti-apoptotic function of Peg13, which suppresses XIAP expression by sponging miR-20a-5p .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of oxygen and glucose . For instance, the expression of Peg13 is reduced in mouse hippocampal neurons during oxygen-glucose deprivation (OGD) . .
Biochemische Analyse
Biochemical Properties
It is known that PEG derivatives, including PEG13-Tos, can interact with various biomolecules due to their hydrophilic nature
Cellular Effects
Research on similar PEG derivatives suggests that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFHSAUILDFVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




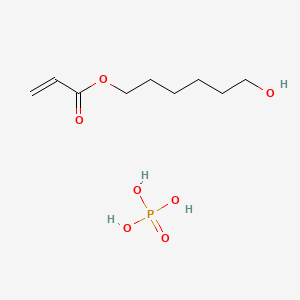
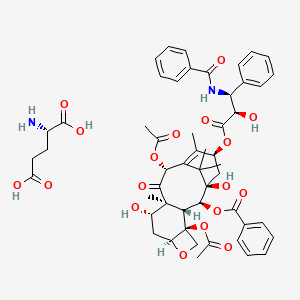


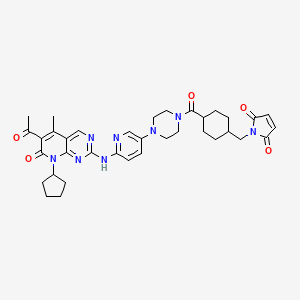
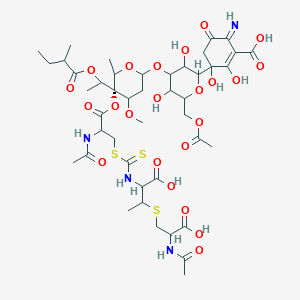
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)
